8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
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Overview
Description
8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a complex organic compound that belongs to the class of oxygen-containing heterocycles This compound is characterized by its unique structure, which includes a trifluoromethyl group and a thieno-chromenone core
Preparation Methods
The synthesis of 8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Claisen-Schmidt condensation reaction, where 3-acetyl-8-methoxy-2H-chromen-2-one reacts with different aldehydes using piperidine as a catalyst.
Introduction of the Thieno Group: The thieno group can be introduced via a [3+2] annulation reaction involving 2-substituted 3-nitro-2H-chromenes and mercaptoacetaldehyde.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using trifluoromethylating agents.
Chemical Reactions Analysis
8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one undergoes various chemical reactions, including:
Scientific Research Applications
8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation[][7].
Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been investigated for its antimicrobial and antiviral properties, showing promise in inhibiting the growth of various pathogens.
Mechanism of Action
The mechanism of action of 8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit enzymes like topoisomerase or kinases, leading to cell cycle arrest and apoptosis . The trifluoromethyl group enhances its binding affinity to these targets, making it more effective in its biological activity.
Comparison with Similar Compounds
Similar compounds to 8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one include:
8-methoxy-3-phenyl-4H-chromen-4-one: This compound lacks the thieno group and has different biological activities.
5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one: This compound has a benzo[g]chromenone core and exhibits different chemical reactivity and biological properties.
The uniqueness of this compound lies in its trifluoromethyl and thieno groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H9F3O3S |
---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
8-methoxy-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one |
InChI |
InChI=1S/C13H9F3O3S/c1-18-6-2-3-9-7(4-6)8-5-10(13(14,15)16)20-11(8)12(17)19-9/h2-4,10H,5H2,1H3 |
InChI Key |
VKBZVOBWNVQIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C3=C2CC(S3)C(F)(F)F |
Origin of Product |
United States |
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